molecular formula C22H27N3O2 B13106551 2H-Indazole-6-carboxamide, 3-ethoxy-2-ethyl-N-(4-phenylbutyl)- CAS No. 919108-87-5

2H-Indazole-6-carboxamide, 3-ethoxy-2-ethyl-N-(4-phenylbutyl)-

Cat. No.: B13106551
CAS No.: 919108-87-5
M. Wt: 365.5 g/mol
InChI Key: YBLXIFUJHMLOES-UHFFFAOYSA-N
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Description

2H-Indazole-6-carboxamide, 3-ethoxy-2-ethyl-N-(4-phenylbutyl)- is a synthetic compound belonging to the indazole family Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Indazole-6-carboxamide, 3-ethoxy-2-ethyl-N-(4-phenylbutyl)- can be achieved through several methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines, forming the indazole core. Transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation, are also employed to enhance yields and reduce byproducts .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2H-Indazole-6-carboxamide, 3-ethoxy-2-ethyl-N-(4-phenylbutyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated derivatives, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2H-Indazole-6-carboxamide, 3-ethoxy-2-ethyl-N-(4-phenylbutyl)- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2H-Indazole-6-carboxamide, 3-ethoxy-2-ethyl-N-(4-phenylbutyl)- involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1H-Indazole derivatives: These compounds share a similar core structure but differ in their tautomeric form.

    Other substituted indazoles: Compounds with different substituents on the indazole ring, such as halogens or alkyl groups.

Uniqueness

2H-Indazole-6-carboxamide, 3-ethoxy-2-ethyl-N-(4-phenylbutyl)- is unique due to its specific substituents, which confer distinct chemical and biological properties.

Properties

CAS No.

919108-87-5

Molecular Formula

C22H27N3O2

Molecular Weight

365.5 g/mol

IUPAC Name

3-ethoxy-2-ethyl-N-(4-phenylbutyl)indazole-6-carboxamide

InChI

InChI=1S/C22H27N3O2/c1-3-25-22(27-4-2)19-14-13-18(16-20(19)24-25)21(26)23-15-9-8-12-17-10-6-5-7-11-17/h5-7,10-11,13-14,16H,3-4,8-9,12,15H2,1-2H3,(H,23,26)

InChI Key

YBLXIFUJHMLOES-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C2C=CC(=CC2=N1)C(=O)NCCCCC3=CC=CC=C3)OCC

Origin of Product

United States

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